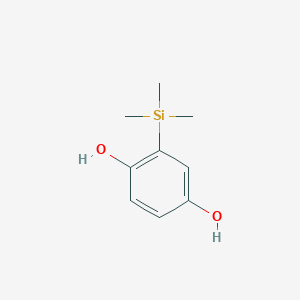![molecular formula C6N4O2S2 B8242314 [1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione](/img/structure/B8242314.png)
[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,5]Thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione is a heterocyclic compound that has garnered significant interest in the field of organic electronics and materials science. This compound is known for its electron-deficient nature, making it a valuable building block for the synthesis of various functional materials, including organic semiconductors and photovoltaic devices .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione typically involves the reaction of diaminomaleonitrile with sulfur-containing reagents under controlled conditions. One common method involves the use of bromine to introduce bromine atoms at specific positions on the thiadiazole ring, followed by nucleophilic substitution reactions to incorporate various functional groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
[1,2,5]Thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiols and sulfides.
Substitution: Aromatic nucleophilic substitution reactions are common, where bromine atoms are replaced by oxygen, nitrogen, or sulfur nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide, ammonia, and thiols are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used .
科学研究应用
[1,2,5]Thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to develop drug candidates based on this compound for various therapeutic applications.
Industry: It is used in the production of organic semiconductors, photovoltaic devices, and other electronic materials
作用机制
The mechanism of action of [1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione involves its interaction with specific molecular targets and pathways. The compound’s electron-deficient nature allows it to participate in electron transfer processes, making it an effective component in electronic devices. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another electron-withdrawing building block used in organic electronics.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Known for its applications in the design of liquid crystals and other functional materials.
Uniqueness
[1,2,5]Thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione stands out due to its unique electronic properties, which make it highly suitable for use in organic semiconductors and photovoltaic devices. Its ability to undergo various chemical modifications further enhances its versatility in scientific research and industrial applications .
属性
IUPAC Name |
[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6N4O2S2/c11-5-1-2(8-13-7-1)6(12)4-3(5)9-14-10-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEYOYVKULKUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NSN=C1C(=O)C3=NSN=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B8242235.png)
![2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8242237.png)

![1-[(1-Methylcyclopropyl)sulfonyl]-3-[(triethylsilyl)oxy]azetidine](/img/structure/B8242246.png)


![6-bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8242271.png)

![2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8242288.png)



![Methyl 4-[(hydroxyimino)methyl]-2-methylbenzoate](/img/structure/B8242322.png)

